molecular formula C5H4ClF3O2 B12326105 CID 55272826

CID 55272826

Cat. No.: B12326105
M. Wt: 188.53 g/mol
InChI Key: FUPGVQUTPGBRIT-UHFFFAOYSA-N
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Description

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is a chemical compound characterized by the presence of a chloro, trifluoroethoxy group attached to a propeneoxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide typically involves the reaction of 3-chloro-1,1,2-trifluoroethanol with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the propeneoxide ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloro and trifluoroethoxy groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects. The propeneoxide ring may also play a role in the compound’s mechanism by facilitating specific interactions or reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
  • 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
  • Phenol, 3-(2-chloro-1,1,2-trifluoroethoxy)

Uniqueness

3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and trifluoroethoxy groups, along with the propeneoxide ring, imparts distinct chemical properties that differentiate it from similar compounds. These unique features make it valuable for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C5H4ClF3O2

Molecular Weight

188.53 g/mol

InChI

InChI=1S/C5H4ClF3O2/c6-4(7)5(8,9)11-3-1-2-10/h1,4H,3H2

InChI Key

FUPGVQUTPGBRIT-UHFFFAOYSA-N

Canonical SMILES

C(C=C=O)OC(C(F)Cl)(F)F

Origin of Product

United States

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